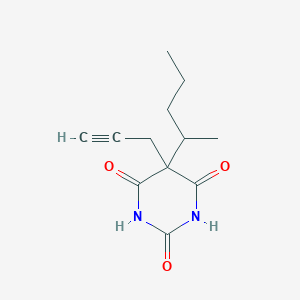![molecular formula C14H8N4O2 B14715608 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate CAS No. 21043-01-6](/img/structure/B14715608.png)
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are commonly found in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate typically involves multi-step reactions. One common method includes the condensation of isatin and o-phenylenediamine, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of catalysts such as copper or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline derivatives with reduced functional groups .
Applications De Recherche Scientifique
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes
Mécanisme D'action
The mechanism of action of 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial cell wall synthesis, making it effective against certain bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Quinazoline: Another heterocyclic compound with diverse applications in medicinal chemistry.
Cinnoline: Shares structural similarities and is used in various chemical and pharmaceutical applications.
Uniqueness
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate stands out due to its unique structure, which combines multiple fused rings, enhancing its stability and reactivity. This makes it a valuable compound for developing new drugs and materials with enhanced properties.
Propriétés
Numéro CAS |
21043-01-6 |
|---|---|
Formule moléculaire |
C14H8N4O2 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
6-oxidoquinoxalino[2,3-b]quinoxalin-12-ium 12-oxide |
InChI |
InChI=1S/C14H8N4O2/c19-17-11-7-3-1-5-9(11)15-13-14(17)16-10-6-2-4-8-12(10)18(13)20/h1-8H |
Clé InChI |
PHCFIOQFCPXDMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=NC4=CC=CC=C4[N+]3=O)N2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

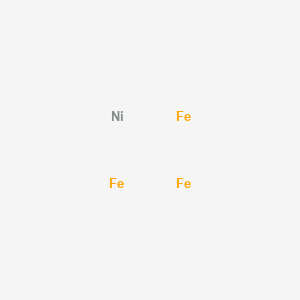
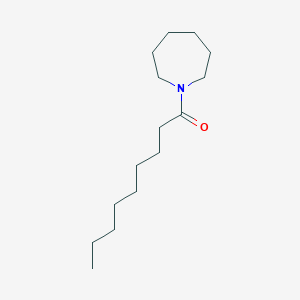
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
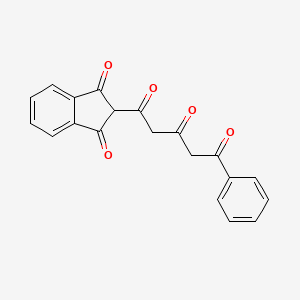


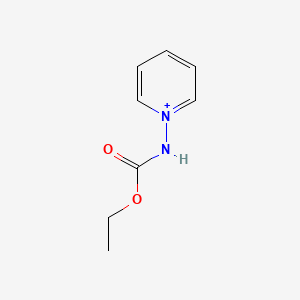
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)

